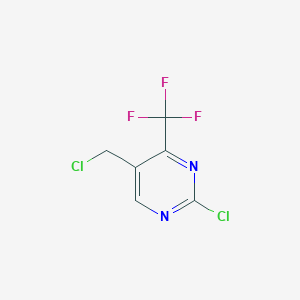
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl2F3N2. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the chlorination of 5-(chloromethyl)-4-(trifluoromethyl)pyrimidine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.
科学的研究の応用
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential use in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.
特性
分子式 |
C6H3Cl2F3N2 |
|---|---|
分子量 |
231.00 g/mol |
IUPAC名 |
2-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-1-3-2-12-5(8)13-4(3)6(9,10)11/h2H,1H2 |
InChIキー |
MEBLHLQZSAXQOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















